

Efficacy and Safety Comparison of mCRC Treatments

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Compound Focus: Fruquintinib

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The table below summarizes key efficacy and safety data from the FRESCO-2 trial of **fruquintinib** and compares it with data for other standard later-line treatments, as reported in their respective pivotal trials.

Drug / Trial	Target(s)	Median OS (Months)	Median PFS (Months)	ORR (%)	Common \geq Grade 3 AEs (\geq 5%)
Fruquintinib (FRESCO-2) [1] [2] [3]	VEGFR-1, -2, -3	7.4 vs 4.8 (Placebo)	3.7 vs 1.8 (Placebo)	1.5	Hypertension (13.6%), Asthenia (7.7%), Hand-foot syndrome (6.4%)
Regorafenib (CORRECT) [4]	VEGFR-1, -2, -3, PDGFR, FGFR, etc.	6.4 vs 5.0 (Placebo)	1.9 vs 1.7 (Placebo)	1.0	Hand-foot skin reaction (16.6%), Fatigue (9.6%), Hypertension (7.2%)
Bevacizumab (AVF2107g) [4]	VEGF-A	20.3 vs 15.6 (IFL alone)	10.6 vs 6.2 (IFL alone)	44.8	Leukopenia (37%), Hypertension (22.4%), Diarrhea (32.4%)
Apatinib (Phase II) [4]	VEGFR-2	6.5 vs 3.5 (Placebo)	2.6 vs 1.8 (Placebo)	2.8	Hypertension (35.2%), Proteinuria (47.7%), Hand-foot syndrome (27.8%)

Key Comparisons:

- **Efficacy:** **Fruquintinib** showed a **significant improvement in Overall Survival (OS) and Progression-Free Survival (PFS)** compared to placebo in heavily pre-treated patients [1] [2]. Its efficacy was observed even in patients previously treated with regorafenib, suggesting a potential role in sequential therapy [5].
- **Safety Profile:** The safety profile of **fruquintinib** is characterized by manageable AEs such as hypertension, asthenia, and hand-foot syndrome [2] [3]. Its **high selectivity for VEGFRs** may contribute to a differentiated safety and tolerability profile compared to multi-targeted kinase inhibitors like regorafenib [4] [5].
- **Position in Treatment Pathway:** According to NICE recommendations, **fruquintinib** is a third or later-line option for mCRC, particularly when **trifluridine–tipiracil with bevacizumab is not suitable** [6].

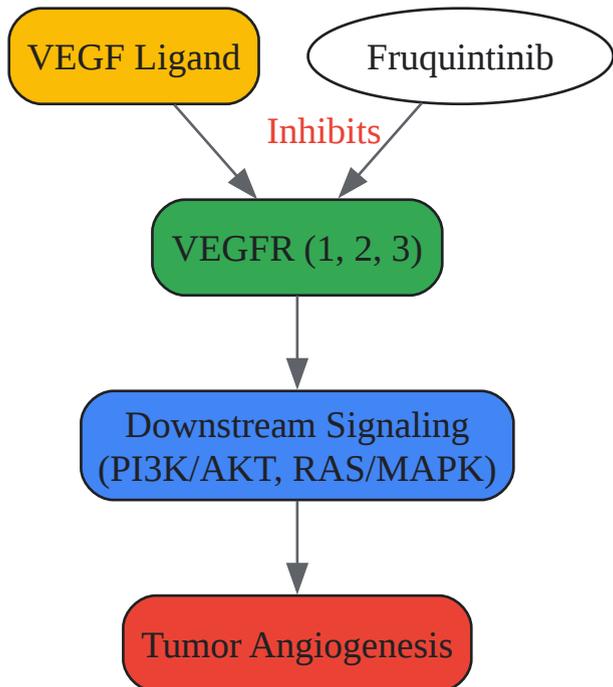
FRESCO-2 Trial Experimental Protocol

The FRESCO-2 trial was a pivotal, global, Phase 3 study designed to evaluate **fruquintinib** in a refractory patient population.

- **Study Design:** A **randomized, double-blind, placebo-controlled, multicenter trial** conducted across 124 sites in 14 countries including the US, Europe, and Japan [5] [2].
- **Patient Population:** The trial enrolled **686 adults with metastatic colorectal cancer** whose disease had progressed on or was intolerant to all standard therapies [5] [3]. Key eligibility criteria required prior treatment with fluoropyrimidine-, oxaliplatin-, and irinotecan-based chemotherapy; an anti-VEGF agent; and if RAS wild-type, an anti-EGFR agent. Crucially, patients must have also received and progressed on or after **trifluridine–tipiracil and/or regorafenib** [2] [3].
- **Intervention and Dosing:** Patients were randomized in a **2:1 ratio** to receive either **fruquintinib (5 mg orally, once daily)** or a matched placebo. Dosing followed a schedule of **3 weeks on, 1 week off** in 28-day cycles, alongside best supportive care [1] [2].
- **Stratification and Endpoints:** Randomization was stratified by prior use of trifluridine–tipiracil/regorafenib, RAS status, and duration of metastatic disease [3]. The **primary endpoint was Overall Survival (OS)**, and key secondary endpoints included Progression-Free Survival (PFS), Objective Response Rate (ORR), Disease Control Rate (DCR), and safety [2].

Fruquintinib's Mechanism of Action

Fruquintinib is a highly selective oral tyrosine kinase inhibitor that specifically targets Vascular Endothelial Growth Factor Receptors (VEGFRs). The diagram below illustrates its role in inhibiting tumor angiogenesis.



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Key Mechanisms:

- **Anti-angiogenic Effect:** **Fruquintinib** potently inhibits **VEGFR-1, VEGFR-2, and VEGFR-3**, which are key receptors on endothelial cells that, when activated by VEGF ligands, promote signaling pathways leading to tumor angiogenesis [4].
- **Selectivity:** Its **high specificity for VEGFRs** distinguishes it from earlier multi-targeted inhibitors like regorafenib and sorafenib, which also inhibit PDGFR, FGFR, and c-Kit. This selectivity is theorized to reduce off-target toxicity while maintaining potent anti-angiogenic activity [1] [4].

Key Insights for Professionals

- **Clinical Implications:** FRESCO-2 data support **fruquintinib** as a **new global oral treatment option** for refractory mCRC, demonstrating benefit regardless of prior regorafenib treatment [5].
- **Ethical and Design Considerations:** A critical analysis highlights that using a **placebo control in FRESCO-2**, despite existing active therapies, is potentially problematic and may have amplified the perceived benefit of **fruquintinib** [1]. This underscores the need to carefully evaluate control arm choices in trial design.

- **Cost-Effectiveness:** Some analyses indicate **fruquintinib** may have **poor cost-effectiveness**, with estimates exceeding commonly accepted thresholds [1]. This economic aspect is a crucial consideration for healthcare systems.

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